An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-1H-indole
An In-depth Technical Guide to the Physicochemical Properties of 3,5-dichloro-1H-indole
Abstract
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of substituents on the indole ring system allows for the precise modulation of physicochemical and pharmacological properties, a critical aspect of modern drug design. This technical guide provides a comprehensive examination of 3,5-dichloro-1H-indole, a halogenated indole derivative of significant interest. We will delve into its core physicochemical properties, present detailed experimental protocols for their characterization, and explore its reactivity and potential applications in drug development. This document is intended to be an essential resource for researchers, scientists, and drug development professionals working with halogenated indoles.
Introduction: The Significance of Halogenated Indoles
The indole nucleus is a privileged structure in drug discovery, present in a vast array of natural products and synthetic pharmaceuticals.[1] Halogenation of the indole ring is a common and powerful strategy to enhance a molecule's therapeutic potential. The introduction of chlorine atoms, as in 3,5-dichloro-1H-indole, can profoundly influence key parameters such as:
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Lipophilicity: Affecting membrane permeability and oral bioavailability.
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Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
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Binding Affinity: Introducing new, favorable interactions with biological targets.
Understanding the fundamental physicochemical properties of 3,5-dichloro-1H-indole is the first and most critical step in harnessing its potential for the development of novel therapeutic agents.
Molecular Structure and Core Properties
The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Here, we outline the core properties of 3,5-dichloro-1H-indole.
Chemical Structure
The structure of 3,5-dichloro-1H-indole consists of a bicyclic system where a benzene ring is fused to a pyrrole ring. Chlorine atoms are substituted at the 3- and 5-positions of the indole core.
Caption: Chemical structure of 3,5-dichloro-1H-indole.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 3,5-dichloro-1H-indole.
| Property | Value | Source |
| Molecular Formula | C₈H₅Cl₂N | [2][3] |
| Molecular Weight | 186.04 g/mol | [2] |
| Monoisotopic Mass | 184.9799 Da | [3] |
| Appearance | Solid | [2] |
| Boiling Point | 316.7 ± 22.0 °C at 760 mmHg | [2] |
| XLogP3 (Predicted) | 3.3 | [3] |
| InChI Key | KJKPDGGMFNIIKS-UHFFFAOYSA-N | [2][4] |
| CAS Number | 120258-33-5 | [2][4] |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the identity and purity of a chemical compound. This section details the expected spectral data for 3,5-dichloro-1H-indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show signals for the N-H proton and the aromatic protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atoms.
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¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbons attached to the chlorine atoms (C3 and C5) will exhibit characteristic downfield shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3,5-dichloro-1H-indole is expected to show characteristic absorption bands for:
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N-H stretch: A sharp to broad band in the region of 3200-3500 cm⁻¹.
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C-H aromatic stretch: Bands above 3000 cm⁻¹.
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C=C aromatic stretch: Bands in the 1400-1600 cm⁻¹ region.
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C-N stretch: Typically observed in the 1200-1350 cm⁻¹ range.
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C-Cl stretch: Strong absorptions in the fingerprint region, generally between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For 3,5-dichloro-1H-indole, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). The expected molecular ion peaks would be at m/z values corresponding to [C₈H₅³⁵Cl₂N]⁺, [C₈H₅³⁵Cl³⁷ClN]⁺, and [C₈H₅³⁷Cl₂N]⁺.
Experimental Protocols for Physicochemical Property Determination
The accurate determination of physicochemical properties is paramount for quality control and regulatory purposes. The following are standard experimental protocols.
Melting Point Determination
Principle: The melting point is the temperature at which a solid transitions to a liquid. For a pure crystalline substance, this occurs over a narrow temperature range.
Methodology (Capillary Method):
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Sample Preparation: A small amount of finely powdered, dry 3,5-dichloro-1H-indole is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised rapidly to about 10-15 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.
Caption: Workflow for melting point determination.
Solubility Assessment
Principle: Solubility is the ability of a substance to dissolve in a solvent to form a homogeneous solution. This is a critical parameter for drug formulation and delivery.
Methodology (Equilibrium Shake-Flask Method):
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Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, acetone) are chosen.
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Procedure: An excess amount of 3,5-dichloro-1H-indole is added to a known volume of each solvent in a sealed flask.
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Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Analysis: The suspension is filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the clear supernatant is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Reactivity and Synthetic Utility
The chemical reactivity of 3,5-dichloro-1H-indole is largely dictated by the indole nucleus and the two chlorine substituents.
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Electrophilic Substitution: The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. However, in this case, the C3 position is already substituted with a chlorine atom.
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N-H Acidity: The N-H proton is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation reactions.
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Cross-Coupling Reactions: The chlorine atoms, particularly the one at the C5 position on the benzene ring, can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a versatile handle for the synthesis of more complex indole derivatives.[7]
Biological and Toxicological Profile
While specific biological activity data for 3,5-dichloro-1H-indole is not extensively detailed in the provided search results, the indole scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][8][9] The dichloro substitution pattern may confer unique pharmacological properties. For instance, other chloro-substituted indoles have shown potent plant growth regulating activities.[10]
Safety and Handling: 3,5-dichloro-1H-indole is classified as harmful.[2] It may be harmful if swallowed, and can cause skin and eye irritation, as well as respiratory irritation.[2][11] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
3,5-dichloro-1H-indole is a valuable building block for the synthesis of novel, biologically active compounds. A thorough understanding of its physicochemical properties, as detailed in this guide, is essential for its effective utilization in research and drug development. The spectroscopic data provides the means for its unambiguous identification and quality control, while an appreciation of its reactivity opens up avenues for the creation of diverse chemical libraries for biological screening. As with all chemical reagents, adherence to proper safety protocols is paramount.
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